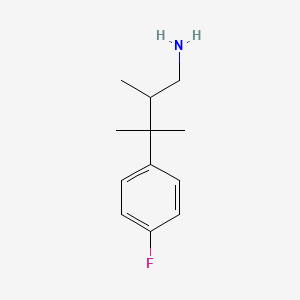
3-(4-Fluorophenyl)-2,3-dimethylbutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluorophenyl)-2,3-dimethylbutan-1-amine is an organic compound that belongs to the class of substituted amphetamines It is characterized by the presence of a fluorophenyl group attached to a butan-1-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-2,3-dimethylbutan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and 2,3-dimethylbutan-1-amine.
Formation of Intermediate: The initial step involves the condensation of 4-fluorobenzaldehyde with 2,3-dimethylbutan-1-amine under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and reduction reactions.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Fluorophenyl)-2,3-dimethylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield secondary amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
3-(4-Fluorophenyl)-2,3-dimethylbutan-1-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential use as a precursor in the synthesis of pharmaceutical compounds with therapeutic properties.
Biological Research: The compound is used in biological studies to investigate its effects on cellular processes and receptor interactions.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industrial Applications: The compound is used as an intermediate in the synthesis of other chemical compounds with industrial significance.
Mécanisme D'action
The mechanism of action of 3-(4-Fluorophenyl)-2,3-dimethylbutan-1-amine involves its interaction with specific molecular targets:
Receptor Binding: The compound binds to specific receptors in the body, such as adrenergic receptors, influencing their activity.
Pathway Modulation: It modulates signaling pathways involved in neurotransmission, leading to changes in cellular responses.
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic processes and biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoroamphetamine: A psychoactive research chemical with stimulant and entactogenic effects.
4-Fluoromethamphetamine: Another substituted amphetamine with similar properties.
4-Fluorophenyl-1H-pyrazole: A compound with a fluorophenyl group, used in various biological studies.
Uniqueness
3-(4-Fluorophenyl)-2,3-dimethylbutan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its fluorophenyl group and dimethylbutan-1-amine backbone make it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-2,3-dimethylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN/c1-9(8-14)12(2,3)10-4-6-11(13)7-5-10/h4-7,9H,8,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEDBFAFOCEVIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(C)(C)C1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2890831.png)
![7-(4-(2-chloro-6-fluorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2890833.png)
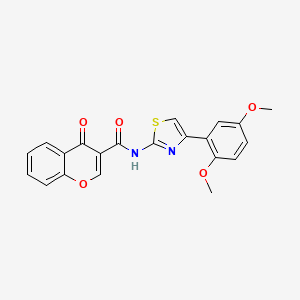

![2-(4-Chlorophenyl)-6H,7H-thieno[2,3-c]pyridin-7-one](/img/structure/B2890836.png)
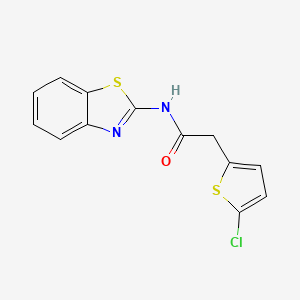
![4-butoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2890839.png)
![N-[2-(diethylamino)ethyl]-1-(3-nitrobenzenesulfonyl)piperidine-2-carboxamide](/img/structure/B2890840.png)
![1-(3-Phenylpropyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2890843.png)
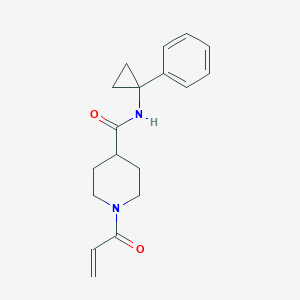
![N-(3-{4-[2-(4-chlorophenyl)acetyl]piperazin-1-yl}-3-oxopropyl)prop-2-enamide](/img/structure/B2890849.png)
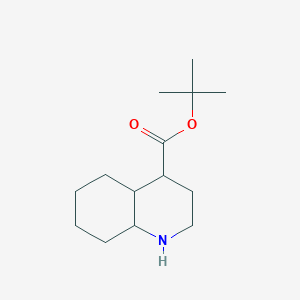
![7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-5-ol](/img/structure/B2890853.png)

